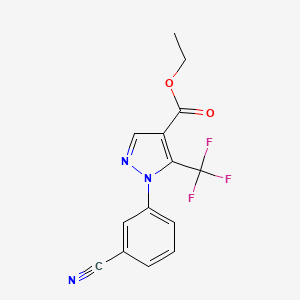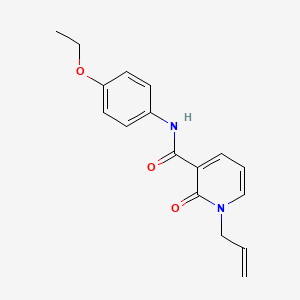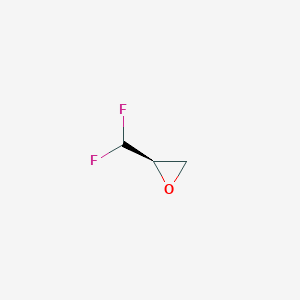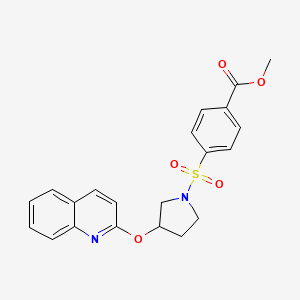
N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of thiazole, a nitrogen heterocycle with flexible substitutive site .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The yield was 85% and the compound was characterized by IR and NMR spectroscopy .Molecular Structure Analysis
The molecular structure of “N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide” can be analyzed using spectroscopic techniques such as IR and NMR . The IR spectrum shows peaks corresponding to amide N–H, aromatic C–H, aliphatic C–H, amide C=O, C=C and C=N, and C–N . The 1H-NMR spectrum provides information about the hydrogen atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide” can be inferred from its molecular structure and spectroscopic data . For instance, the IR and NMR spectra provide information about the functional groups present in the molecule .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives have been recognized for their potent antimicrobial properties . They can inhibit the growth of various bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents . The specific compound may be involved in the synthesis of novel antimicrobial drugs that target resistant strains of bacteria.
Anticancer Activity
Research has indicated that thiazole compounds can exhibit anticancer and cytotoxic effects. They may interfere with the proliferation of cancer cells and induce apoptosis, which is the programmed cell death crucial for stopping cancer growth . This compound could be a part of ongoing research to develop new chemotherapeutic agents.
Anti-Inflammatory and Analgesic Effects
Thiazole derivatives are also known for their anti-inflammatory and analgesic activities. They can reduce inflammation and alleviate pain, which is beneficial in the treatment of chronic inflammatory diseases . The compound might be used in the synthesis of drugs aimed at treating conditions like arthritis or neuropathic pain.
Neuroprotective Properties
Some thiazole derivatives have shown neuroprotective properties . They may protect nerve cells from damage and could be used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This compound could be part of research efforts to find new treatments for these debilitating conditions.
Antidiabetic Potential
Thiazole derivatives have been associated with antidiabetic potential . They may influence the metabolic processes related to diabetes and could be used to develop new antidiabetic drugs . The compound might be explored for its ability to regulate blood sugar levels.
Agricultural Applications
In agriculture, thiazole derivatives can be used to create fungicides and pesticides . They help protect crops from fungal infections and pest infestations, contributing to increased agricultural productivity . The compound may be utilized in the synthesis of such agrochemicals.
Photographic Sensitizers and Industrial Applications
Thiazole compounds can act as photographic sensitizers and have various industrial applications . They can be used in the synthesis of dyes, pigments, and chemicals that are essential in the manufacturing of photographic materials . This compound could be involved in the development of new materials with improved properties.
Antiviral and Antiretroviral Activities
Lastly, thiazole derivatives have been studied for their antiviral and antiretroviral activities. They may inhibit the replication of viruses, including HIV, and could be important in the creation of new antiviral drugs . The compound might be part of research aimed at combating viral infections.
Orientations Futures
The future directions for research on “N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide” could include further exploration of its biological activities and potential applications. For instance, thiazole derivatives are known to have diverse biological activities and have been used in the design of various drugs . Therefore, “N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide” could be a promising candidate for further drug development .
Propriétés
IUPAC Name |
(E)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-14-20-18(13-23-14)16-8-5-9-17(12-16)21-19(22)11-10-15-6-3-2-4-7-15/h2-13H,1H3,(H,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCJICDYLNLFEP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2581057.png)
![6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2581059.png)
![tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2581060.png)
![ethyl 2-(2H-chromene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581063.png)



![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2581068.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2581069.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(4-nitrophenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2581070.png)

![N-(3-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2581075.png)

